molecular formula C7H10BrClN2O B6278382 2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride CAS No. 2399480-80-7

2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride

Cat. No.: B6278382
CAS No.: 2399480-80-7
M. Wt: 253.5
InChI Key:
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Description

2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride typically involves the reaction of 6-bromopyridin-2-ol with ethylene diamine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride
  • 2-[(6-fluoropyridin-2-yl)oxy]ethan-1-amine hydrochloride
  • 2-[(6-iodopyridin-2-yl)oxy]ethan-1-amine hydrochloride

Uniqueness

2-[(6-bromopyridin-2-yl)oxy]ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

CAS No.

2399480-80-7

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.5

Purity

95

Origin of Product

United States

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